molecular formula C6H12F2N2 B046396 2-(1,1-Difluoroethyl)piperazine CAS No. 111781-50-1

2-(1,1-Difluoroethyl)piperazine

Cat. No.: B046396
CAS No.: 111781-50-1
M. Wt: 150.17 g/mol
InChI Key: NDQXSRKVNSUVEW-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)piperazine is a piperazine derivative featuring a difluoroethyl substituent at the 2-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The 1,1-difluoroethyl group introduces electronegative and steric effects, which can enhance metabolic stability and influence receptor binding compared to non-fluorinated analogs.

Properties

CAS No.

111781-50-1

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

2-(1,1-difluoroethyl)piperazine

InChI

InChI=1S/C6H12F2N2/c1-6(7,8)5-4-9-2-3-10-5/h5,9-10H,2-4H2,1H3

InChI Key

NDQXSRKVNSUVEW-UHFFFAOYSA-N

SMILES

CC(C1CNCCN1)(F)F

Canonical SMILES

CC(C1CNCCN1)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Piperazine derivatives are highly tunable scaffolds; substituents at the 1-, 2-, or 4-positions critically define their biological and physicochemical profiles. Below is a comparative analysis of 2-(1,1-Difluoroethyl)piperazine with key analogs:

Structural and Physicochemical Properties
Compound Substituents Key Features References
This compound 2-(1,1-Difluoroethyl) Enhanced lipophilicity and metabolic stability due to fluorine atoms.
1-(2-Fluorobenzyl)piperazine 1-(2-Fluorobenzyl) Increased aromaticity and potential serotonin receptor modulation.
1-(4-Fluorophenyl)ethylpiperazine 1-(4-Fluorophenyl)ethyl Improved CNS penetration; studied in dopamine transporter binding.
1-[2-(Trifluoromethyl)phenyl]ethylpiperazine 1-[2-(Trifluoromethyl)phenyl]ethyl High electron-withdrawing effects; impacts enzyme inhibition (e.g., kinases).
1-(3-Phenylpropyl)piperazine 1-(3-Phenylpropyl) Flexible alkyl chain enhances dopamine reuptake inhibition (e.g., GBR 12909).

Key Observations :

  • Fluorine Substitution : Fluorinated groups (e.g., 2-fluorobenzyl, trifluoromethyl) improve metabolic stability and binding affinity to targets like dopamine transporters (DAT) or serotonin receptors . The difluoroethyl group in this compound likely offers similar advantages.
Pharmacological Activity
  • Dopamine Transporter (DAT) Binding: GBR 12909 (1-[bis(4-fluorophenyl)methoxy]ethyl-4-(3-phenylpropyl)piperazine): High DAT affinity (IC₅₀ = 1.4–8.2 nM) with selectivity over serotonin transporters (SERT) . this compound: Fluorine atoms may enhance DAT binding via hydrophobic interactions, but empirical studies are needed.
  • Antidiabetic Activity :

    • PMS 847 (1,4-diisopropyl-2-imidazolinylpiperazine): Demonstrates glucose tolerance improvement via insulin secretion .
    • Electron-Withdrawing Groups : The difluoroethyl group could modulate similar pathways, though its efficacy remains untested.
  • Environmental Reactivity: Piperazine moieties in fluoroquinolones undergo MnO₂-mediated oxidation at the N1 atom, leading to dealkylation/hydroxylation . Fluorinated derivatives like this compound may exhibit slower degradation due to fluorine’s stabilizing effects.

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